Comparative Antimicrobial Potency: PBD-1 vs. PBD-2 Against Gram-Negative and Gram-Positive Reference Strains
PBD-1 (specifically the recombinant pBD1(42) isoform) demonstrates significantly lower antimicrobial potency compared to the in-class analog PBD-2 against standard laboratory strains [1][2]. This differential sensitivity is critical for experimental design, establishing PBD-1 as a moderate-strength baseline control rather than a potent therapeutic lead.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | PBD-1 (pBD1(42)): 100 μg/mL (E. coli), 80 μg/mL (S. aureus) |
| Comparator Or Baseline | PBD-2 (recombinant pBD2): 10 μg/mL (both E. coli and S. aureus) |
| Quantified Difference | PBD-2 is 8-fold to 10-fold more potent (lower MIC) than PBD-1 under comparable conditions. |
| Conditions | Broth microdilution assay against E. coli ATCC 25922 and S. aureus ATCC 25923. PBD-1 expressed in E. coli BL21 (DE3) plysS; PBD-2 expressed in E. coli BL21 (DE3) plysS [1][2]. |
Why This Matters
For procurement decisions, this quantifies that PBD-1 is not a high-potency antimicrobial but a specialized tool for studying constitutive innate immunity where high doses are non-toxic.
- [1] Li, C. L., et al. (2013). Cloning, expression and characterization of antimicrobial porcine β defensin 1 in Escherichia coli. Protein Expression and Purification, 88(1), 47-53. View Source
- [2] Li, C. L., et al. (2013). Molecular cloning, expression and characterization of the porcine β defensin 2 in E. coli. Protein & Peptide Letters, 20(6), 715-723. View Source
